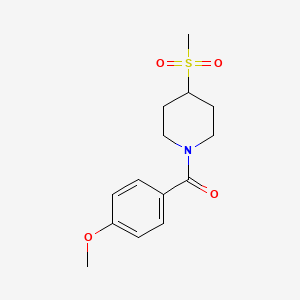

4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine is a chemical compound with a piperidine ring substituted with a methanesulfonyl group and a 4-methoxybenzoyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine typically involves the reaction of piperidine with methanesulfonyl chloride and 4-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the 4-methoxybenzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine can inhibit specific enzymes relevant to various diseases. For instance, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 have been shown to be effective in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity . The inhibition of such enzymes can lead to improved metabolic outcomes and reduced cardiovascular risks.

2. Central Nervous System Disorders

The compound has potential applications in treating central nervous system disorders. Similar piperidine derivatives have been explored for their efficacy in managing conditions like depression, anxiety, and cognitive impairments . The ability to modulate neurotransmitter systems makes these compounds valuable in psychiatric therapeutics.

Pharmacological Insights

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, α-Piperidine-β-sulphone hydroxamates have demonstrated potent activity against matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . The inhibition of MMP-2, MMP-9, and MMP-13 by related compounds suggests that this compound could be further investigated for its anticancer properties.

2. Synergistic Effects with Other Therapies

The compound may also function synergistically with existing therapies. For instance, studies on co-potentiators reveal that certain piperidine derivatives enhance the efficacy of current treatments for cystic fibrosis by improving CFTR channel activity . This highlights the potential for combination therapies involving this compound.

Case Studies

Case Study 1: Metabolic Syndrome Treatment

A study demonstrated that a compound structurally related to this compound effectively reduced insulin resistance in diabetic models by inhibiting 11β-hydroxysteroid dehydrogenase type 1. The results indicated significant improvements in glucose metabolism and lipid profiles among treated subjects .

Case Study 2: Cognitive Impairment Management

In clinical trials involving patients with mild cognitive impairment, a piperidine derivative showed promise in enhancing cognitive function and reducing symptoms associated with early-stage dementia. Participants reported improved memory retention and decreased anxiety levels when administered the compound alongside standard treatment regimens .

作用機序

The mechanism of action of 4-methanesulfonyl-1-(4-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The 4-methoxybenzoyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

4-Methanesulfonyl-1-(2-methoxybenzoyl)piperidine: Similar structure but with the methoxy group in a different position.

4-Methanesulfonyl-1-(4-chlorobenzoyl)piperidine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methanesulfonyl and 4-methoxybenzoyl groups provides a distinct set of properties that can be exploited in various applications.

生物活性

4-Methanesulfonyl-1-(4-methoxybenzoyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methanesulfonyl group and a methoxybenzoyl moiety, which may influence its interaction with various biological targets. The following sections delve into the compound's synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of piperidine with methanesulfonyl chloride to introduce the methanesulfonyl group, followed by acylation with 4-methoxybenzoic acid or its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those with similar structures to this compound. For instance, compounds based on the benzoylpiperidine fragment have shown significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine 18 | MDA-MB-231 (Breast) | 19.9 |

| Benzoylpiperidine 18 | MCF-7 (Breast) | 75.3 |

| Benzoylpiperidine 20 | OVCAR-3 (Ovarian) | 7.9 |

The mechanism of action for compounds like this compound often involves interactions with specific enzymes or receptors. In vitro studies have indicated that these compounds may act as reversible inhibitors, demonstrating competitive behavior in enzyme assays . Molecular docking studies suggest that the benzoyl portion of the ligand engages in lipophilic interactions within enzyme active sites, enhancing binding affinity and selectivity .

Antiviral Activity

Piperidine derivatives have also been explored for their antiviral properties. For example, certain analogs have demonstrated low micromolar activity against influenza viruses and coronaviruses, indicating a potential role in antiviral drug development . The structural modifications in piperidines can significantly influence their antiviral efficacy.

Case Studies

A notable case study involved the evaluation of a related piperidine derivative in rodent models for its potential antipsychotic effects without causing undesirable central nervous system side effects. This highlights the versatility of piperidine derivatives in therapeutic applications beyond oncology .

特性

IUPAC Name |

(4-methoxyphenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-19-12-5-3-11(4-6-12)14(16)15-9-7-13(8-10-15)20(2,17)18/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNKVTQALSJATC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。